molecular formula C5H8ClN5O B1663734 Adenine hydrochloride hydrate CAS No. 6055-72-7

Adenine hydrochloride hydrate

Cat. No.: B1663734
CAS No.: 6055-72-7
M. Wt: 189.60 g/mol
InChI Key: MYRDTAUFFBYTHA-UHFFFAOYSA-N
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Description

Adenine hydrochloride hydrate, also known as 6-Aminopurine hydrochloride hydrate, is a purine nucleobase with the chemical formula C5H5N5 · HCl · xH2O. It is a derivative of adenine, which is one of the four nucleobases in the nucleic acids of DNA and RNA. This compound is widely used in biochemical research and has various applications in cell culture and molecular biology .

Mechanism of Action

Target of Action

Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, primarily targets several key components in cellular metabolism. These include Adenine phosphoribosyltransferase , DNA , S-methyl-5’-thioadenosine phosphorylase , and Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine plays a crucial role in various biochemical pathways. It is a component of DNA , RNA , cofactors (NAD , FAD ), and signaling molecules (cAMP ) . Adenine combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP , ADP and ATP . These adenine derivatives perform important functions in cellular metabolism .

Result of Action

Adenine is an integral part of the structure of many coenzymes. Adenosine (adenine with a ribose group) causes transient heart block in the AV node of the heart. In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .

Biochemical Analysis

Biochemical Properties

Adenine hydrochloride hydrate plays a crucial role in various biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its conversion to ATP, which is a central molecule in energy transfer within the cell . ATP is involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that adenine causes early nephrogenic diabetes insipidus, providing new insights into the early effects of adenine on the urinary concentrating mechanism and renal NaCl handling .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, at high doses, adenine induces several histopathological changes represented by hemorrhage, severe atrophy of glomeruli, loss of morphology, degeneration, congestion of proximal, distal convoluted tubules, and Henley loop epithelial cell distraction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key component of the purine metabolism pathway, where it is converted to ATP, a central molecule in energy transfer within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine hydrochloride hydrate can be synthesized through several methods. One common method involves the reaction of adenine with hydrochloric acid. The adenine is dissolved in hydrochloric acid, and the solution is then evaporated to obtain this compound as a crystalline solid .

Industrial Production Methods

In industrial settings, this compound is produced by reacting adenine with hydrochloric acid under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Adenine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative DNA lesion.

    Reduction: Reduction reactions can convert adenine derivatives to their corresponding reduced forms.

    Substitution: Adenine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 8-oxoadenine

    Reduction: Reduced adenine derivatives

    Substitution: Substituted adenine compounds

Scientific Research Applications

Adenine hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Essential for cell culture media, where it supports the growth and maintenance of cells.

    Medicine: Investigated for its potential therapeutic applications, including its role in DNA repair and as a component of coenzymes.

    Industry: Used in the production of pharmaceuticals and other biochemical products

Comparison with Similar Compounds

Similar Compounds

Comparison

Adenine hydrochloride hydrate is unique due to its specific hydration state and its use in various biochemical applications. Compared to adenine hemisulfate salt, it has different solubility properties and is used in different experimental conditions. Adenosine, on the other hand, is a nucleoside formed by adenine and ribose, and it plays a different role in cellular metabolism. Uracil is another nucleobase, but it is found in RNA instead of DNA .

Properties

IUPAC Name

7H-purin-6-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDTAUFFBYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975961
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-72-7
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6055-72-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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